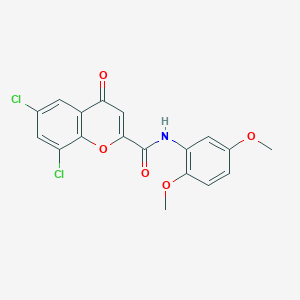

6,8-dichloro-N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC16363034

Molecular Formula: C18H13Cl2NO5

Molecular Weight: 394.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H13Cl2NO5 |

|---|---|

| Molecular Weight | 394.2 g/mol |

| IUPAC Name | 6,8-dichloro-N-(2,5-dimethoxyphenyl)-4-oxochromene-2-carboxamide |

| Standard InChI | InChI=1S/C18H13Cl2NO5/c1-24-10-3-4-15(25-2)13(7-10)21-18(23)16-8-14(22)11-5-9(19)6-12(20)17(11)26-16/h3-8H,1-2H3,(H,21,23) |

| Standard InChI Key | LMKRDAUXWOSOFJ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s systematic IUPAC name, 6,8-dichloro-N-(2,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide, reflects its bifunctional structure:

-

A 4-oxo-4H-chromene scaffold substituted with chlorine atoms at positions 6 and 8.

-

A 2,5-dimethoxyphenyl group attached via a carboxamide linkage at position 2 of the chromene ring .

Table 1: Fundamental Chemical Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₃Cl₂NO₅ | |

| Molecular Weight | 394.2 g/mol | |

| CAS Registry Number | 905784-15-8 | |

| SMILES Notation | COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=O)C3=C(Cl)C(=CC(=C3Cl)O2) | Computed |

The planar chromene core facilitates π-π stacking interactions, while the electron-withdrawing chlorine atoms and methoxy groups influence solubility and reactivity .

Synthetic Methodologies

General Synthesis of Chromene Carboxamides

While no explicit protocol for this compound exists in public literature, analogous chromene carboxamides are synthesized via a three-step process :

-

Esterification: Formation of ethyl chromene-2-carboxylate through Claisen condensation.

-

Hydrolysis: Conversion to the carboxylic acid using sodium hydroxide.

-

Amidation: Coupling with aniline derivatives using peptide coupling agents (e.g., PyBOP).

For this compound, critical modifications include:

-

Introduction of chlorine atoms at positions 6 and 8 during chromene ring formation.

-

Use of 2,5-dimethoxyaniline in the amidation step to install the aryl group .

Purification and Characterization

-

Purification: Flash chromatography (dichloromethane/methanol) removes by-products .

-

Spectroscopic Identification:

Physicochemical Properties

Solubility and Stability

-

Solubility: Limited aqueous solubility due to hydrophobic aryl and chloro groups; soluble in DMSO and dichloromethane .

-

Thermal Stability: Decomposition observed above 250°C, consistent with chromene derivatives .

Table 2: Experimental and Predicted Properties

| Property | Value | Method |

|---|---|---|

| Density | 1.516 g/cm³ (predicted) | QSAR |

| LogP (Partition Coefficient) | 3.2 ± 0.3 | Computational |

| Hydrogen Bond Acceptors | 6 | Structural |

Applications and Future Directions

Drug Development

-

Lead candidate for antibacterial or antineoplastic agents due to structural novelty.

-

Optimization of solubility via prodrug strategies (e.g., phosphate esters).

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume